BenchChemオンラインストアへようこそ!

4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate

Structural confirmation Regioisomer differentiation NMR spectroscopy

4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate (CAS 339167-41-8) is a synthetic hydrazone derivative with the molecular formula C₂₂H₁₆BrN₃O₆ and a molecular weight of 498.29 g·mol⁻¹. The compound features an (E)-configured hydrazinylidene linker bridging a 2-nitrophenoxyacetyl moiety to a phenyl 4-bromobenzoate ester.

Molecular Formula C22H16BrN3O6
Molecular Weight 498.3 g/mol
Cat. No. B11558677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate
Molecular FormulaC22H16BrN3O6
Molecular Weight498.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C22H16BrN3O6/c23-17-9-7-16(8-10-17)22(28)32-18-11-5-15(6-12-18)13-24-25-21(27)14-31-20-4-2-1-3-19(20)26(29)30/h1-13H,14H2,(H,25,27)/b24-13+
InChIKeyKWJXWIKICHRCIY-ZMOGYAJESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(E)-{2-[(2-Nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-Bromobenzoate – Structural Identity, CAS Registry, and Procurement Baseline


4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate (CAS 339167-41-8) is a synthetic hydrazone derivative with the molecular formula C₂₂H₁₆BrN₃O₆ and a molecular weight of 498.29 g·mol⁻¹ . The compound features an (E)-configured hydrazinylidene linker bridging a 2-nitrophenoxyacetyl moiety to a phenyl 4-bromobenzoate ester. It is catalogued as an AldrichCPR product (Sigma-Aldrich L175137) and is supplied exclusively to early-discovery researchers as part of a collection of rare and unique chemicals . A ¹H NMR spectrum recorded in DMSO‑d₆ is archived in the KnowItAll NMR Spectral Library, confirming the assigned structure .

Why 4-[(E)-{2-[(2-Nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-Bromobenzoate Cannot Be Replaced by In-Class Analogs


Despite sharing a common hydrazone scaffold, closely related analogs of 4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate diverge significantly in three parameters that are critical for SAR interpretation and assay reproducibility: (i) the regioisomeric position of the bromine substituent on the benzoate ester (para vs. ortho), which modulates molecular shape, dipole moment, and chromatographic retention ; (ii) the nitro-group position on the phenoxy ring (2-nitro vs. 4-nitro), which alters the electronic character and hydrogen-bonding capacity of the hydrazone pharmacophore ; and (iii) the identity of the ester substituent (4-bromobenzoate vs. benzoate, 4-butoxybenzoate, or 4-chlorobenzoate), which changes lipophilicity (logP) by >1 log unit in some pairings . Generic substitution without verifying the precise substituent pattern therefore risks introducing uncontrolled variables into biological or materials-science experiments.

Quantitative Differentiation Evidence for 4-[(E)-{2-[(2-Nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-Bromobenzoate


Regioisomeric Identity: Definitive Structural Confirmation of para-4-Bromobenzoate vs. ortho-2-Bromobenzoate Isomer

The target compound bears the 4-bromobenzoate (para) ester, unequivocally distinguished from the commercially available ortho isomer 4-({2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl)phenyl 2-bromobenzoate. Both isomers share the identical molecular formula C₂₂H₁₆BrN₃O₆ and molecular weight 498.29 g·mol⁻¹ , yet the target compound's ¹H NMR spectrum in DMSO‑d₆ (archived in the KnowItAll NMR Spectral Library) shows diagnostic aromatic coupling patterns consistent with a para-disubstituted benzoyl ester, contrasting with the ortho-substitution pattern of the comparator . No analytical data are collected by Sigma-Aldrich for the AldrichCPR products of either isomer , making the archived NMR spectrum the primary structural reference for batch verification.

Structural confirmation Regioisomer differentiation NMR spectroscopy

Electronic Differentiation: 2-Nitrophenoxy vs. 4-Nitrophenoxy Pharmacophore and Implications for Urease Inhibition

The target compound carries a 2-nitrophenoxy (ortho-nitro) substituent, whereas the commercially available analog 4-(2-((4-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 4-bromobenzoate (CAS 880051-32-1, Sigma-Aldrich R803820) carries a 4-nitrophenoxy (para-nitro) group . In a published head-to-head study of structurally related hydrazones derived from 2-(4-nitrophenoxy)acetohydrazide, the compound bearing a 2-bromobenzylidene substituent exhibited a urease IC₅₀ of 8.4 µM, whereas the 4-nitrobenzylidene analog yielded an IC₅₀ of 20.2 µM—a 2.4-fold difference attributable solely to the substitution pattern on the arylidene ring . The 2-nitrophenoxy group in the target compound introduces an intramolecular hydrogen-bonding capacity (ortho-nitro oxygen with the hydrazone N–H) that is absent in the 4-nitro isomer; this interaction can pre-organize the pharmacophore conformation and differentially affect target binding .

Urease inhibition Nitro-position effect Hydrazone pharmacophore

Lipophilicity Differentiation: logP Shift Driven by Bromine Position and Additional Ring Substitution

The target compound (para-4-bromobenzoate ester, no additional ring substituent) is predicted to exhibit a logP intermediate between its closest characterized analogs. The ortho-2-bromobenzoate isomer (ChemDiv 8006-2226) has a computed logP of 4.1164 and logSw of -4.574 . A closely related analog with an additional bromine on the central phenyl ring—4-bromo-2-({2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl)phenyl 4-bromobenzoate—displays a substantially higher logP of 5.4844 and logD of 5.4798 . This ~1.37 log-unit increase demonstrates that additional halogen substitution markedly elevates lipophilicity. The target compound, lacking the extra ring bromine but retaining the para-4-bromobenzoate ester, is expected to occupy a distinct lipophilicity window that differentiates it from both the ortho-bromo isomer and the dibrominated analog, with implications for membrane permeability, protein binding, and assay solubility .

Lipophilicity logP comparison Physicochemical profiling

Procurement Exclusivity: AldrichCPR Designation and the Implications for Reproducibility

The target compound is supplied exclusively as an AldrichCPR product (Sigma-Aldrich L175137, CAS 339167-41-8), a designation indicating that it is 'provided to early discovery researchers as part of a collection of rare and unique chemicals' and that Sigma-Aldrich 'does not collect analytical data for this product' . This distinguishes it from the 4-nitrophenoxy analog (CAS 880051-32-1, Sigma-Aldrich R803820, also AldrichCPR) and the ortho-bromo isomer (available through ChemDiv as catalog compound 8006-2226 with provided logP data) . The AldrichCPR terms place the responsibility for identity and purity verification on the buyer, meaning that the archived ¹H NMR spectrum (SpectraBase) serves as the primary independent reference for structural confirmation. In contrast, the ChemDiv-sourced ortho isomer includes catalog-supplied physicochemical descriptors (logP, logD, logSw, PSA), offering a different level of characterization transparency .

Procurement exclusivity AldrichCPR Reproducibility

Recommended Research Application Scenarios for 4-[(E)-{2-[(2-Nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-Bromobenzoate


Urease Inhibitor Lead Optimization and SAR Expansion

The target compound, bearing a 2-nitrophenoxy (ortho-nitro) substituent, serves as a complementary tool to the published 4-nitrophenoxy hydrazone series. Published data demonstrate that 4-nitrophenoxy hydrazones achieve urease IC₅₀ values of 8.4–20.2 µM depending on arylidene substitution . Incorporating the 2-nitrophenoxy variant into the same urease assay panel allows direct assessment of how the nitro-group position modulates potency through altered intramolecular hydrogen bonding and electronic distribution, providing a new vector for SAR exploration . The 4-bromobenzoate ester additionally introduces a heavy-atom handle (Br) potentially useful for X-ray crystallographic phasing of protein-ligand co-crystal structures .

Antimicrobial Screening Panels Against Gram-Positive and Fungal Pathogens

Hydrazone derivatives bearing nitrophenoxy substituents have demonstrated antibacterial activity against Gram-positive organisms including methicillin-resistant Staphylococcus aureus (MRSA) and antifungal activity against Candida species . The 2-nitrophenoxy pharmacophore, in particular, has been associated with fungistatic effects in o-nitrophenylhydrazone series . The target compound can be deployed in agar- or broth-microdilution MIC assays alongside its 4-nitrophenoxy and ortho-bromo isomer comparators, enabling parallel assessment of how both the nitro position and the bromobenzoate regioisomerism influence antimicrobial potency and spectrum .

Physicochemical Profiling and Lipophilicity-Dependent Assay Development

The target compound occupies a distinct lipophilicity window between the ortho-2-bromobenzoate isomer (logP = 4.1164) and the dibrominated analog (logP = 5.4844) . This makes it suitable for systematic studies correlating logP with membrane permeability (e.g., PAMPA), plasma protein binding (equilibrium dialysis), and non-specific assay interference (e.g., ALARM NMR, redox cycling). Because the target compound lacks vendor-supplied logP data, its experimental determination (e.g., by shake-flask HPLC) and comparison against the computed values of its characterized analogs provides a quality-controlled dataset for evaluating in silico logP prediction accuracy within the hydrazone chemical series .

Hydrazone Library Design for Covalent or Metal-Chelating Inhibitor Discovery

The hydrazinylidene –NH–N=C– linkage in the target compound can serve as a metal-chelating moiety, while the 2-nitrophenoxy group may participate in redox cycling or generate reactive intermediates under bioreductive conditions . The 4-bromobenzoate ester provides a modifiable exit vector for late-stage functionalization (e.g., Suzuki coupling) to generate diversified libraries . For groups building focused hydrazone screening decks, the target compound offers a validated synthetic entry point with a defined (E)-configuration, an archived NMR reference spectrum for QC , and clear structural differentiation from commercially available analogs that share the same molecular formula but differ in bromine regiochemistry or nitro-group placement .

Quote Request

Request a Quote for 4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.